2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H5F2NO2S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is particularly interesting due to its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with difluoromethyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored as a potential intermediate in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals with high efficacy in pest control
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Benzoxazole-2-thiol: Contains a thiol group instead of a sulfonamide group.
2-(Chloromethyl)benzo[d]oxazole: Features a chloromethyl group instead of a difluoromethyl group
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H6F2N2O3S |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-7(10)8-12-5-2-1-4(16(11,13)14)3-6(5)15-8/h1-3,7H,(H2,11,13,14) |
InChI Key |
COGULEGZLCPNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)C(F)F |
Origin of Product |
United States |
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